IUPAC name for N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide
IUPAC name for N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide
An In-Depth Technical Guide to N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide: Synthesis, Characterization, and Potential Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide, a compound of interest in medicinal chemistry and drug development. While specific data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a robust framework for its synthesis, characterization, and potential biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded, albeit partially theoretical, exploration of this promising chemical entity.
Introduction: The Significance of Chloro-Containing Heterocycles in Medicinal Chemistry
Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring these structural motifs.[1] Among these, nitrogen-containing heterocycles, such as pyridine, are of particular importance due to their ability to engage in various biological interactions. The introduction of chlorine atoms into these scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] The strategic placement of chlorine atoms can lead to enhanced potency and selectivity of drug candidates.[2]
The target molecule, N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide, combines a dichlorinated pyridine ring with a 2-chloropropanamide side chain. This unique combination of functional groups suggests potential for a range of biological activities, making it a compelling subject for further investigation. This guide will provide a detailed, step-by-step approach to its synthesis and characterization, alongside a discussion of its potential therapeutic applications based on the known pharmacology of analogous structures.
Proposed Synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide
The synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide can be logically approached through the acylation of 2-amino-3,5-dichloropyridine with 2-chloropropionyl chloride. This is a standard method for amide bond formation.
Synthetic Workflow
The proposed two-step synthesis is outlined below. The first step involves the synthesis of the acylating agent, 2-chloropropionyl chloride, from 2-chloropropanoic acid. The second step is the coupling of the acyl chloride with 2-amino-3,5-dichloropyridine.
Caption: Proposed two-step synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloropropionyl Chloride
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropanoic acid (1.0 eq).
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Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation. The resulting 2-chloropropionyl chloride can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide
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Reaction Setup: In a separate round-bottom flask, dissolve 2-amino-3,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.[4]
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Base Addition: Add a non-nucleophilic base, such as pyridine (1.1 eq), to the solution to act as an acid scavenger.[4]
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Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide.[4]
Physicochemical Properties and Characterization
The predicted physicochemical properties of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide are summarized in the table below. These values are estimated based on the structure and can be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C8H6Cl3N2O |
| Molecular Weight | 267.51 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-130 °C (estimated) |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate), insoluble in water.[5] |
Proposed Characterization Workflow
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Caption: Comprehensive workflow for the characterization of the target compound.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the 2-chloropropanamide side chain. The amide proton (N-H) will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR will show characteristic peaks for the carbons of the dichloropyridine ring and the carbonyl and aliphatic carbons of the side chain.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
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IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and C-Cl stretches.
Potential Biological Activity and Applications in Drug Discovery
While the specific biological activity of N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide has not been reported, the structural motifs present suggest several potential therapeutic applications.
Rationale for Potential Biological Activity
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Kinase Inhibition: Many pyridinyl amide derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The dichloropyridyl moiety can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Antimicrobial Activity: Chloro-substituted heterocyclic compounds have demonstrated a broad spectrum of antimicrobial activities.[3]
-
Anticonvulsant Properties: N-substituted benzothiazole derivatives containing a 2-chloropropanamide moiety have been synthesized and shown to possess anticonvulsant activity.[6]
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide is the inhibition of a protein kinase involved in a cancer-related signaling pathway. The following diagram illustrates a hypothetical interaction with a generic kinase.
Caption: Hypothetical mechanism of kinase inhibition by the target compound.
Safety and Handling
Given the presence of chlorinated functional groups, N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds such as dichloropropanols are known to be toxic.[7][8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[10]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-(3,5-dichloro-2-pyridyl)-2-chloropropanamide represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are grounded in established chemical principles and data from structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential in drug discovery.
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